Ethyl 5-(methylsulfonamido)-1H-indole-2-carboxylate
CAS No.:
Cat. No.: VC13756382
Molecular Formula: C12H14N2O4S
Molecular Weight: 282.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14N2O4S |
|---|---|
| Molecular Weight | 282.32 g/mol |
| IUPAC Name | ethyl 5-(methanesulfonamido)-1H-indole-2-carboxylate |
| Standard InChI | InChI=1S/C12H14N2O4S/c1-3-18-12(15)11-7-8-6-9(14-19(2,16)17)4-5-10(8)13-11/h4-7,13-14H,3H2,1-2H3 |
| Standard InChI Key | JIKNCQOTMSZCCM-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC2=C(N1)C=CC(=C2)NS(=O)(=O)C |
| Canonical SMILES | CCOC(=O)C1=CC2=C(N1)C=CC(=C2)NS(=O)(=O)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, ethyl 5-(methanesulfonamido)-1H-indole-2-carboxylate, delineates its core structure:
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A 1H-indole scaffold forms the aromatic backbone.
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A methylsulfonamido group (-NHSO₂CH₃) occupies the 5-position, introducing hydrogen-bonding capabilities.
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An ethyl ester (-COOCH₂CH₃) at the 2-position enhances solubility in organic solvents .
The canonical SMILES string CCOC(=O)C1=CC2=C(N1)C=CC(=C2)NS(=O)(=O)C provides a machine-readable representation, while the InChIKey JIKNCQOTMSZCCM-UHFFFAOYSA-N ensures unique identification in chemical databases .
Physicochemical Properties
Key properties include:
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Molecular weight: 282.32 g/mol
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Polar surface area: Estimated at 98.9 Ų (calculated using fragment contributions from the sulfonamido and carboxylate groups)
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LogP: Predicted ~2.1 (indicating moderate lipophilicity suitable for blood-brain barrier penetration) .
Table 1: Comparative Analysis of Indole Derivatives
Synthesis and Optimization Strategies
Synthetic Pathways
While no explicit synthesis is documented for this compound, indole derivatives are typically synthesized via:
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Fischer Indole Synthesis: Cyclization of phenylhydrazines with carbonyl compounds.
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Hemetsberger–Knittel Reaction: Thermolytic cyclization of azidocinnamates, as demonstrated in related 5-chloroindole-2-carboxylates .
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Friedel–Crafts Acylation: For introducing substituents at the 3-position, followed by reduction (e.g., triethylsilane) to alkyl groups .
For Ethyl 5-(methylsulfonamido)-1H-indole-2-carboxylate, a plausible route involves:
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Step 1: Sulfonamidation of 5-aminoindole-2-carboxylate using methanesulfonyl chloride.
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Step 2: Esterification with ethanol under acidic conditions .
Structural Modifications
Critical parameters influencing bioactivity in analogous compounds include:
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C3 Substituent Length: Hexyl groups enhance binding affinity (e.g., K B = 89.1 nM for a CB1 modulator) .
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Electron-Withdrawing Groups at C5: Chloro or sulfonamido groups improve metabolic stability .
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Linker Flexibility: Phenethyl spacers between the indole and aryl groups optimize receptor interactions .
Biological Relevance and Mechanistic Insights
Allosteric Modulation of Cannabinoid Receptors
Structurally related indole-2-carboxamides exhibit dual behavior as CB1 receptor modulators:
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Positive Allosteric Modulation: Enhance orthosteric agonist binding (α = 24.5 for compound 12d) .
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Functional Antagonism: Inhibit G-protein coupling while promoting β-arrestin-mediated ERK phosphorylation .
This paradoxical activity suggests Ethyl 5-(methylsulfonamido)-1H-indole-2-carboxylate could serve as a scaffold for biased ligands targeting G protein-coupled receptors (GPCRs).
Future Directions and Applications
Targeted Drug Discovery
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Oncology: Indole cores inhibit tubulin polymerization; sulfonamides exhibit carbonic anhydrase IX/XII inhibition in hypoxic tumors.
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Neuropharmacology: CB1 modulation potential for treating pain, anxiety, and substance use disorders .
Chemical Biology Probes
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